molecular formula C12H13NO2 B3047928 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one CAS No. 14944-99-1

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

Cat. No. B3047928
CAS RN: 14944-99-1
M. Wt: 203.24
InChI Key: GBIJHNPKJYDJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one, also known as EMQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMQ belongs to the quinoline family, which is known for its diverse biological activities.

Scientific Research Applications

Anticancer Properties

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one has been synthesized and evaluated for its potential anticancer activity. For instance, compounds synthesized from this quinolinone derivative showed significant cytotoxic effects against the MDA-MB cell line, indicating potential as an anticancer agent (Bajaj et al., 2017).

Synthesis of Quinoline Derivatives

This compound has been used in the synthesis of various quinoline derivatives. A study described the convenient two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starting from commercially available 2-aminobenzoic acids, highlighting its versatility in chemical synthesis (Jentsch et al., 2018).

Antibacterial Activity

Research has also been conducted on the antibacterial properties of this compound. The synthesized pyranoquinoline derivatives displayed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, showcasing its potential in antibacterial applications (Asghari et al., 2014).

Pharmaceutical Applications

The compound has been utilized in the synthesis of pharmaceutical agents. For instance, the 'one-pot' synthesis approach using this compound resulted in the formation of 2-amino-4-(2-hydroxyaryl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles, which have potential applications in treating disorders responsive to apoptosis induction and antiproliferation (Vereshchagin et al., 2015).

Fluorescence Properties

This compound has been studied for its fluorescence properties. The potential use of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones as molecular fluorescent probes has been evaluated, demonstrating its application in biochemistry and medicine for studying various biological systems (Motyka et al., 2011).

Eco-friendly Synthesis Protocols

Additionally, eco-friendly synthesis protocols using this compound have been developed. For example, a simple and efficient protocol for synthesizing novel derivatives in water without metal catalysts has been reported, emphasizing its contribution to green chemistry (Yadav et al., 2020).

properties

IUPAC Name

3-ethyl-4-hydroxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7-10(9)13(2)12(8)15/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIJHNPKJYDJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N(C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.